

Spectroscopic Profile of Malonic Acid Monomethyl Ester: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxy-3-oxopropanoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for malonic acid monomethyl ester (also known as methyl hydrogen malonate), a key reagent and building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This information is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for malonic acid monomethyl ester is C₄H₆O₄, and its molecular weight is 118.09 g/mol. The spectroscopic data presented below are consistent with its chemical structure: a three-carbon chain with a carboxylic acid group at one terminus and a methyl ester at the other.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of malonic acid monomethyl ester provide distinct signals corresponding to the different chemical environments of the nuclei.

Table 1: ¹H NMR Spectroscopic Data for Malonic Acid Monomethyl Ester

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.75	Singlet	3H	-OCH ₃
~3.40	Singlet	2H	-CH ₂ -
~11.5 (broad)	Singlet	1H	-COOH

Table 2: ^{13}C NMR Spectroscopic Data for Malonic Acid Monomethyl Ester

Chemical Shift (δ) ppm	Assignment
~170	C=O (Carboxylic Acid)
~167	C=O (Ester)
~52	-OCH ₃
~41	-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of malonic acid monomethyl ester is characterized by strong absorption bands corresponding to the carbonyl groups of the carboxylic acid and the ester, as well as the O-H stretch of the carboxylic acid.

Table 3: Key IR Absorption Bands for Malonic Acid Monomethyl Ester

Wavenumber (cm^{-1})	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic Acid)
~1740	Strong	C=O stretch (Ester)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1200	Strong	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for Malonic Acid Monomethyl Ester

m/z	Interpretation
118	$[M]^+$ (Molecular Ion)
101	$[M - OH]^+$
87	$[M - OCH_3]^+$
74	$[M - COOH]^+$ or $[CH_2(CO)OCH_3]^+$
59	$[COOCH_3]^+$

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of malonic acid monomethyl ester in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Data Acquisition:
 - 1H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to 1H NMR to achieve an adequate signal-to-noise ratio.

FT-IR Spectroscopy

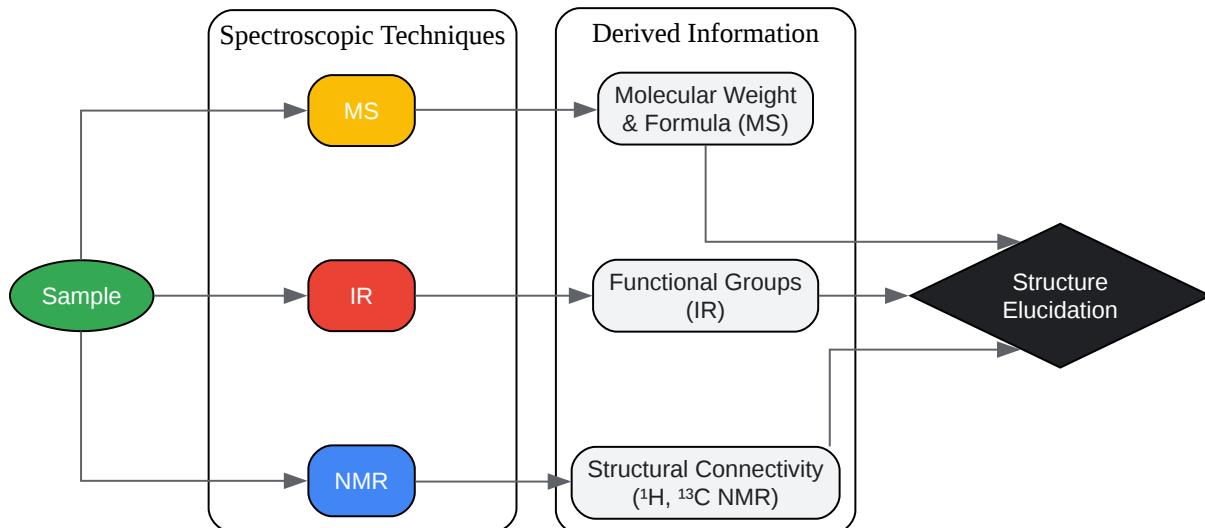
- Sample Preparation (Neat Liquid): Place a drop of liquid malonic acid monomethyl ester between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: For analysis by GC-MS, the carboxylic acid group of malonic acid monomethyl ester is often derivatized (e.g., by silylation) to increase its volatility.
- Chromatographic Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
- Mass Analysis: The eluent from the GC is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode. The mass spectrum is recorded over a suitable m/z range (e.g., 40-200 amu).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a compound like malonic acid monomethyl ester.



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Caption: A logical workflow for the structural elucidation of an organic compound.

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